N'-(2-{[4-BENZYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE
Overview
Description
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide involves multiple steps. One common synthetic route includes the following steps :
Formation of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This is achieved by refluxing a mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol. The resulting product is then treated with NaOH and hydrochloric acid to obtain the triazole-thiol compound.
Reaction with 2-chloroacetonitrile: The triazole-thiol compound is then reacted with 2-chloroacetonitrile in the presence of NaOH and N,N-dimethylformamide (DMF) to form the desired product.
Recrystallization: The crude product is purified by recrystallization from ethanol to obtain pure N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide.
Chemical Reactions Analysis
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide has several scientific research applications :
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide can be compared with other triazole derivatives such as:
4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but lacks the thiophenecarbohydrazide moiety.
4-methoxy-N’-(2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound has a similar structure but with different substituents on the triazole ring.
The uniqueness of N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N'-[2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S2/c28-18(23-25-20(29)17-7-4-12-30-17)14-31-21-26-24-19(16-8-10-22-11-9-16)27(21)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMDDPPHFVLXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NNC(=O)C3=CC=CS3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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